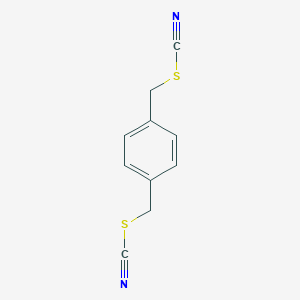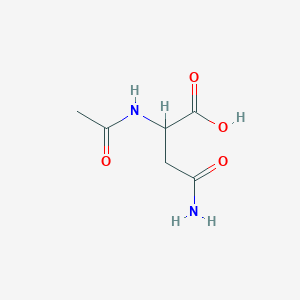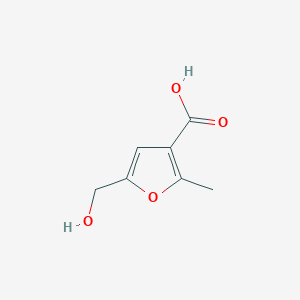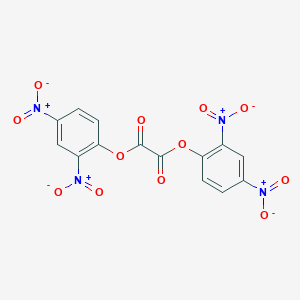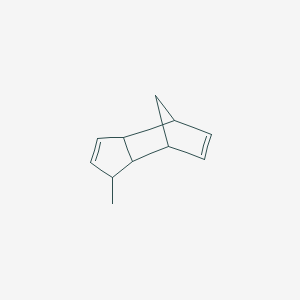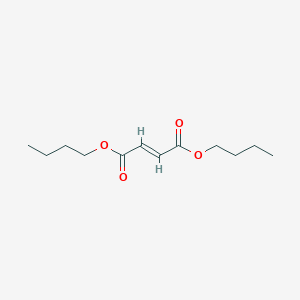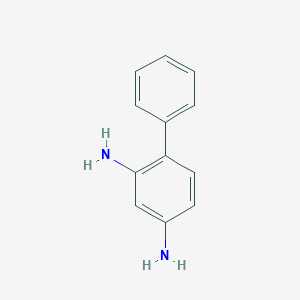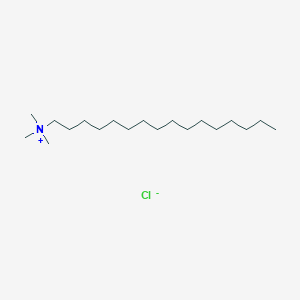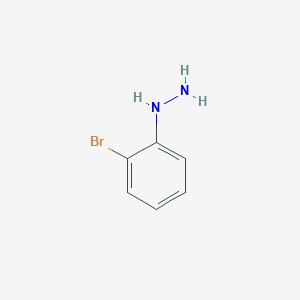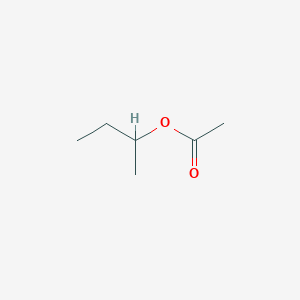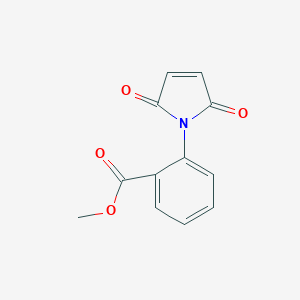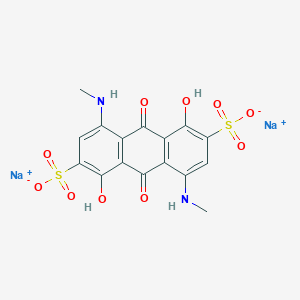
Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate, also known as MTT, is a yellow water-soluble dye that is widely used in scientific research. It is commonly used to assess cell viability, proliferation, and cytotoxicity in various cell-based assays. MTT has also been used in drug discovery and development, cancer research, and toxicology studies.
Mécanisme D'action
The mechanism of action of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate involves the reduction of the dye by mitochondrial dehydrogenases in viable cells to form insoluble formazan crystals. The reduction reaction is dependent on the activity of mitochondrial dehydrogenases, which are enzymes involved in cellular respiration. The formazan crystals are produced only in viable cells and can be solubilized and quantified by measuring the absorbance at 570 nm using a microplate reader. The reduction of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate to formazan is irreversible, which makes the assay suitable for endpoint measurements.
Effets Biochimiques Et Physiologiques
Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate is a non-toxic dye that does not affect cell viability or proliferation. The reduction of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate to formazan is a redox reaction that consumes NADH and produces NAD+. The redox reaction is coupled to the electron transport chain in mitochondria, which generates ATP and maintains cellular energy homeostasis. The Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate assay is sensitive to changes in mitochondrial function, which can be indicative of cellular stress or damage.
Avantages Et Limitations Des Expériences En Laboratoire
The Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate assay has several advantages over other cell viability assays. It is a simple and reliable method that does not require specialized equipment or expertise. The assay is also compatible with high-throughput screening, which makes it suitable for drug discovery and development. However, the Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate assay has some limitations. It is dependent on the activity of mitochondrial dehydrogenases, which can vary between different cell types and experimental conditions. The assay is also susceptible to interference from compounds that affect mitochondrial function or formazan solubility. Therefore, it is important to validate the assay conditions and optimize the experimental parameters to obtain accurate and reproducible results.
Orientations Futures
For Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate research include the development of new analogs, optimization of assay conditions, integration with other cell-based assays, and exploration of therapeutic applications.
Méthodes De Synthèse
Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate is synthesized by the reaction of 2,3,5-triphenyltetrazolium chloride (TTC) with sodium hydroxide and formaldehyde. The reaction produces a yellow water-soluble dye that can be purified by recrystallization. The chemical structure of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate consists of two methylamino groups and two sulfonic acid groups attached to an anthracene ring system.
Applications De Recherche Scientifique
Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate is widely used in scientific research as a colorimetric assay for assessing cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate by mitochondrial dehydrogenases in viable cells to form insoluble formazan crystals. The formazan crystals can be solubilized and quantified by measuring the absorbance at 570 nm using a microplate reader. The Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate assay is a simple and reliable method for evaluating cell viability and cytotoxicity in various cell-based assays, including drug discovery, cancer research, and toxicology studies.
Propriétés
Numéro CAS |
16673-13-5 |
|---|---|
Nom du produit |
Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate |
Formule moléculaire |
C16H12N2Na2O10S2 |
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
disodium;1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulfonate |
InChI |
InChI=1S/C16H14N2O10S2.2Na/c1-17-5-3-7(29(23,24)25)13(19)11-9(5)15(21)12-10(16(11)22)6(18-2)4-8(14(12)20)30(26,27)28;;/h3-4,17-20H,1-2H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Clé InChI |
JWRCFUVSHWNVOH-UHFFFAOYSA-L |
SMILES |
CNC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)[O-])NC)O)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CNC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)[O-])NC)O)S(=O)(=O)[O-].[Na+].[Na+] |
Autres numéros CAS |
16673-13-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



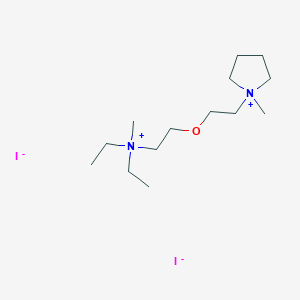
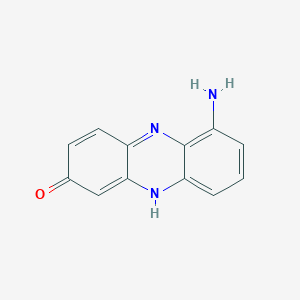
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
